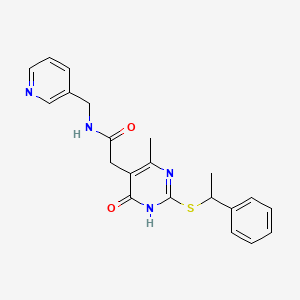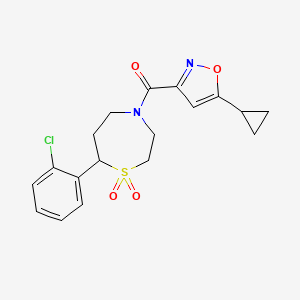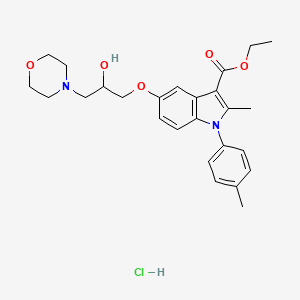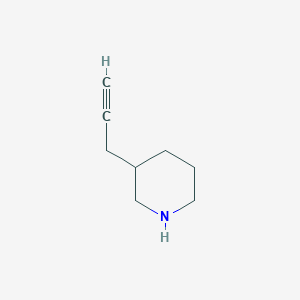![molecular formula C20H22BrN3O5S2 B2837769 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 442535-33-3](/img/structure/B2837769.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” are not specified in the search results. Typically, the reactivity of a compound like this would be influenced by the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” are not provided in the search results.科学的研究の応用
Synthesis and Biological Activity
Compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide have been studied for their synthesis and biological activity. Zheng Yuguoa (2012) reported the synthesis of novel bisamides compounds containing methoxy and benzothiazole. Some of these compounds exhibited anti-cytomegalovirus (CMV) activities and antitumor activity toward PC3 cells in vitro, demonstrating the potential for medical applications in treating viral infections and cancer (Zheng Yuguoa, 2012).
Photodynamic Therapy Applications
A study by M. Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine compounds substituted with benzothiazole and other groups. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, making them potentially valuable as Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Potential in Anticonvulsant Applications
H. Uno et al. (1979) synthesized several 3-substituted 1,2-benzisoxazole derivatives, which showed marked anticonvulsant activity in mice. The presence of a sulfamoyl group and other substitutions on the benzisoxazole ring influenced the activity and neurotoxicity, suggesting potential for development as anticonvulsant drugs (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979).
Membrane Applications
Yang Liu et al. (2012) researched novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solutions. This study indicates potential applications in the field of membrane technology, particularly for water treatment and dye separation processes (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).
Inhibition of Carbonic Anhydrases
C. Supuran et al. (2013) investigated aromatic sulfonamide compounds as inhibitors of carbonic anhydrase isoenzymes. Their research highlights the importance of such compounds in potentially treating diseases related to carbonic anhydrase enzyme activity, such as glaucoma, epilepsy, and certain types of cancer (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).
Anti-Corrosive Applications
M. Bouklah et al. (2006) studied the corrosion inhibitory properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) in sulfuric acid media, demonstrating its potential as a corrosion inhibitor for steel. This suggests possible applications in industrial processes and materials protection (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).
Safety And Hazards
Information on the safety and hazards associated with “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It’s important to handle all chemicals with appropriate safety precautions.
将来の方向性
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S2/c1-28-11-9-24(10-12-29-2)31(26,27)16-6-3-14(4-7-16)19(25)23-20-22-17-8-5-15(21)13-18(17)30-20/h3-8,13H,9-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWBVLZYOWLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)

![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837703.png)




